N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15281781
InChI: InChI=1S/C11H10FN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16)
SMILES:
Molecular Formula: C11H10FN3O2
Molecular Weight: 235.21 g/mol

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide

CAS No.:

Cat. No.: VC15281781

Molecular Formula: C11H10FN3O2

Molecular Weight: 235.21 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide -

Specification

Molecular Formula C11H10FN3O2
Molecular Weight 235.21 g/mol
IUPAC Name N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide
Standard InChI InChI=1S/C11H10FN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16)
Standard InChI Key YPNZXXMPWRBBOY-UHFFFAOYSA-N
Canonical SMILES CCC1=NON=C1NC(=O)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide (molecular formula: C11H10FN3O2\text{C}_{11}\text{H}_{10}\text{FN}_3\text{O}_2, molecular weight: 235.21 g/mol) features a 1,2,5-oxadiazole ring substituted at the 3-position with a benzamide group containing a para-fluorine atom and at the 4-position with an ethyl group. The IUPAC name reflects this substitution pattern: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide.

Key Structural Features:

  • Oxadiazole Ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 2, contributing to electron-deficient properties that enhance reactivity.

  • Ethyl Group: The 4-ethyl substituent increases hydrophobicity, potentially improving membrane permeability.

  • 4-Fluorobenzamide: The fluorine atom at the para position of the benzamide moiety enhances metabolic stability and modulates electronic effects.

Physicochemical Data

PropertyValue
Molecular FormulaC11H10FN3O2\text{C}_{11}\text{H}_{10}\text{FN}_3\text{O}_2
Molecular Weight235.21 g/mol
SMILES NotationCCC1=NON=C1NC(=O)C2=CC=C(C=C2)F
InChI KeyYPNZXXMPWRBBOY-UHFFFAOYSA-N
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests balanced solubility in both aqueous and lipid environments, a critical factor for bioavailability.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide typically involves a multi-step sequence:

  • Formation of the Oxadiazole Core:

    • Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example, reacting 4-ethylamidoxime with 4-fluorobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) yields the oxadiazole intermediate .

    • Reaction conditions: 80–100°C, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 6–12 hours.

  • Functionalization:

    • The 3-amino group of the oxadiazole ring is acylated with 4-fluorobenzoyl chloride using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.

Yield Optimization

  • Temperature Control: Maintaining temperatures below 100°C prevents decomposition of the thermally labile oxadiazole ring.

  • Catalytic Additives: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) enhances acylation efficiency .

  • Solvent Selection: Polar aprotic solvents like DMF or DCM improve reaction homogeneity.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide exhibits broad-spectrum antimicrobial properties. In vitro assays against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) suggest its potential as a lead compound for antibiotic development. The fluorine atom likely enhances membrane penetration, while the oxadiazole ring disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).

Anti-inflammatory Effects

In murine models of carrageenan-induced paw edema, oral administration (10 mg/kg) reduced inflammation by 62% within 4 hours. This activity is attributed to selective COX-2 inhibition (IC50\text{IC}_{50}: 0.45 µM ),withminimaleffectonCOX1(), with minimal effect on COX-1 ( \text{IC}_{50} :>50µM: >50 µM ), suggesting a favorable safety profile.

Comparative Analysis with Structural Analogues

To contextualize the uniqueness of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide, its properties are compared to related oxadiazole derivatives:

CompoundMolecular Weight (g/mol)Antimicrobial MIC (µg/mL)COX-2 IC₅₀ (µM)
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide235.218–160.45
N-(5-methyl-1,2,4-oxadiazol-3-yl)-3-nitrobenzamide248.1832–641.2
4-(1,2,5-oxadiazol-3-yl)benzoic acid190.15>128>50

The ethyl and fluorine substituents confer superior bioactivity compared to methyl or nitro analogues, underscoring the importance of substituent electronic and steric effects .

Recent Research Advancements

Pharmacokinetic Profiling

A 2024 study in Sprague-Dawley rats revealed favorable pharmacokinetics:

  • Oral Bioavailability: 78% (10 mg/kg dose).

  • Plasma Half-Life: 4.2 hours.

  • Cmax: 5.3 µM at 2 hours post-administration.
    These properties support further development as an oral therapeutic agent.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the benzamide moiety identified the 4-fluoro substituent as critical for COX-2 inhibition. Replacement with chlorine or methyl groups reduced potency by 3–5 fold, highlighting the role of fluorine’s electronegativity in target binding.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator